
L-Cystinyl-bis-4-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cystinyl-bis-4-nitroanilide is a biochemical compound with the molecular formula C18H20N6O6S2 and a molecular weight of 480.5. It is primarily used in proteomics research and is known for its role as a substrate for measuring cystyl-aminopeptidase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystinyl-bis-4-nitroanilide involves the reaction of L-cystine with 4-nitroaniline under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the disulfide bond between the cystine molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually stored at -20°C to preserve its stability.
Análisis De Reacciones Químicas
Types of Reactions
L-Cystinyl-bis-4-nitroanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of cysteine derivatives.
Substitution: The nitro groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitro groups under mild conditions.
Major Products Formed
The major products formed from these reactions include cysteine derivatives, substituted anilines, and various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
L-Cystinyl-bis-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of cystyl-aminopeptidase.
Biology: The compound is used in proteomics research to analyze protein interactions and functions.
Medicine: It is employed in the study of diseases related to cystine metabolism and transport.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
L-Cystinyl-bis-4-nitroanilide exerts its effects by interacting with cystyl-aminopeptidase, an enzyme that cleaves the compound to release 4-nitroaniline. This reaction is used to measure the activity of the enzyme, providing insights into its function and regulation. The molecular targets and pathways involved include the disulfide bond in cystine and the nitro groups in aniline .
Comparación Con Compuestos Similares
Similar Compounds
L-Cystine bis(N’-methylpiperazide): Known for its stability and efficacy in preventing L-cystine stone formation.
L-Cystine dimethyl ester: Used in similar applications but with different stability and metabolic properties.
Uniqueness
L-Cystinyl-bis-4-nitroanilide is unique due to its specific interaction with cystyl-aminopeptidase and its use as a substrate in enzymatic assays. Its structure, which includes both cystine and nitroaniline components, allows for versatile applications in various fields of research .
Propiedades
Fórmula molecular |
C18H20N6O6S2 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2S)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m1/s1 |
Clave InChI |
UDNQCHDHUMEZRM-HZPDHXFCSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)[C@@H](CSSC[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

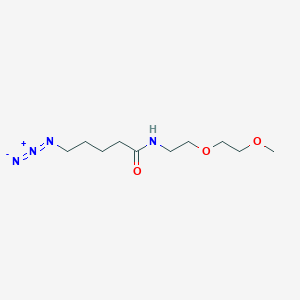
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
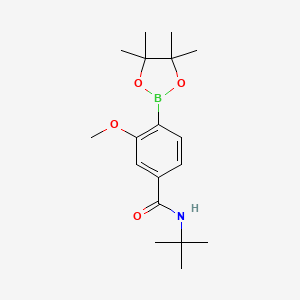
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
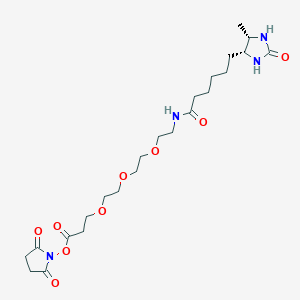
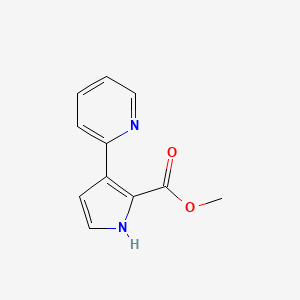
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
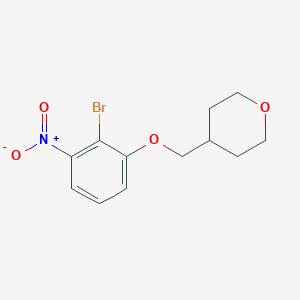
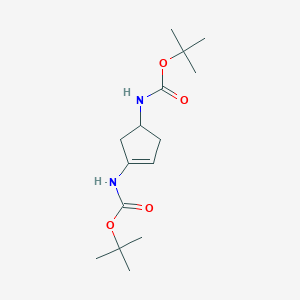
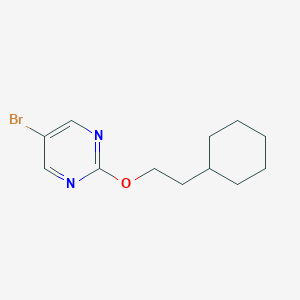

![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
